

Application Note: UV-Mediated Uncaging of O-(2-Nitrobenzyl)-L-tyrosine

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Compound of Interest

Compound Name: *O-(2-Nitrobenzyl)-L-tyrosine hydrochloride*

Cat. No.: *B587711*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the controlled release of L-tyrosine from its photolabile precursor, O-(2-Nitrobenzyl)-L-tyrosine (ONBY), through UV irradiation. Caged compounds like ONBY are invaluable tools in biological research, enabling precise spatiotemporal control over the availability of bioactive molecules. This application note covers the underlying photochemical principles, summarizes key quantitative data, and offers step-by-step protocols for both in vitro and in cellulo applications.

Introduction

Photolabile protecting groups, or "cages," are chemical moieties that render a bioactive molecule inert until cleaved by light of a specific wavelength. The ortho-nitrobenzyl (oNB) group is a widely used photocage that is readily cleaved by UV light, typically in the 300-365 nm range.^{[1][2]} O-(2-Nitrobenzyl)-L-tyrosine, also known as NB-caged Tyrosine or ONBY, sequesters the essential amino acid L-tyrosine. Upon UV irradiation, the oNB cage is removed, rapidly releasing free L-tyrosine and a nitroso byproduct.^[1]

This ability to initiate biological processes with high temporal and spatial resolution is critical for studying cell signaling, protein synthesis, and neurotransmitter pathways where tyrosine is a

key precursor.^{[3][4][5]} This protocol details the materials, equipment, and procedures required to effectively utilize ONBY in a research setting.

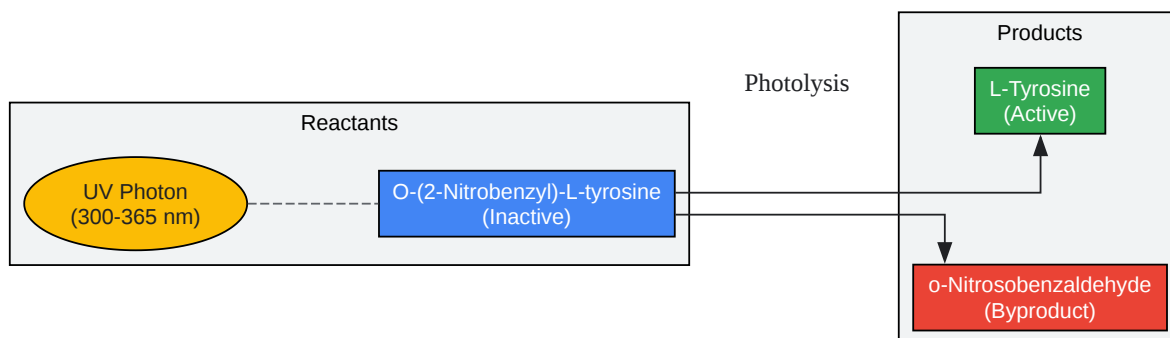
Quantitative Data and Compound Properties

Successful uncaging experiments depend on understanding the photochemical properties of the caged compound. The key parameters for O-(2-Nitrobenzyl)-L-tyrosine and related oNB compounds are summarized below.

Property	Value	Reference
Full Chemical Name	(S)-2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride	[2]
Common Names	O-(2-Nitrobenzyl)-L-tyrosine HCl, NB-caged Tyrosine, ONBY	[2]
Molecular Weight	352.77 g/mol	[2]
Purity (Typical)	≥95% (HPLC)	[2]
Optimal Wavelength	300 - 365 nm	[1][6]
Quantum Yield (Φ)	0.1 - 1% (0.001 - 0.01) for oNB groups	[7][8]
Storage Temperature	2-8°C	[2]

Photochemical Uncaging Mechanism

The uncaging of ONBY is initiated by the absorption of a UV photon. This excites the ortho-nitrobenzyl group, leading to an intramolecular hydrogen abstraction from the benzylic carbon. The resulting aci-nitro intermediate rapidly rearranges and cleaves, releasing active L-tyrosine and the byproduct, o-nitrosobenzaldehyde.^[1]



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Caption: Photochemical release of L-tyrosine from its caged precursor.

Experimental Protocols

Safety Precaution: UV light is harmful to eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking glasses, face shields, and skin coverings. The byproduct o-nitrosobenzaldehyde is a skin and eye irritant.[9][10] Handle all chemicals in a well-ventilated area or chemical fume hood.

Protocol 1: In Vitro Uncaging in Aqueous Solution

This protocol is suitable for general-purpose uncaging in a cell-free environment.

Materials and Equipment:

- **O-(2-Nitrobenzyl)-L-tyrosine hydrochloride (ONBY)**
- Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)
- UV light source (e.g., 365 nm LED, mercury arc lamp with filter, or laser)
- Radiometer to measure light intensity
- Quartz cuvette or UV-transparent plate

- Stir plate and magnetic stir bar (optional)
- Analytical instrument for monitoring (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

- **Solution Preparation:** Prepare a stock solution of ONBY in your desired aqueous buffer. The hydrochloride salt form enhances water solubility. If solubility issues persist, a small amount of DMSO can be used, but ensure it is compatible with downstream applications.[\[4\]](#)
- **Sample Preparation:** Dilute the stock solution to the final experimental concentration in a quartz cuvette. Typical concentrations for caged compounds can range from micromolar to low millimolar, depending on the application.
- **Baseline Measurement:** Before irradiation, take a baseline measurement using your analytical instrument of choice. For UV-Vis spectrophotometry, scan the absorbance from 250 nm to 450 nm. L-tyrosine has a characteristic absorbance peak around 275-282 nm which will increase as uncaging proceeds.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **UV Irradiation:** Expose the sample to UV light (e.g., 365 nm). The duration and intensity of the light will determine the extent of uncaging and must be optimized for your specific setup and desired release concentration.[\[6\]](#) For kinetic studies, use timed exposures.
- **Post-Irradiation Analysis:** After irradiation, immediately measure the sample again to quantify the released L-tyrosine and remaining ONBY. The formation of the o-nitrosobenzaldehyde byproduct can also be monitored.[\[6\]](#)
- **Quantification:** Calculate the concentration of released L-tyrosine based on a standard curve or by using HPLC to separate and quantify the caged and uncaged forms.[\[14\]](#)

Protocol 2: In Cellulo Uncaging for Live-Cell Applications

This protocol describes the local release of tyrosine in a live-cell imaging setup.

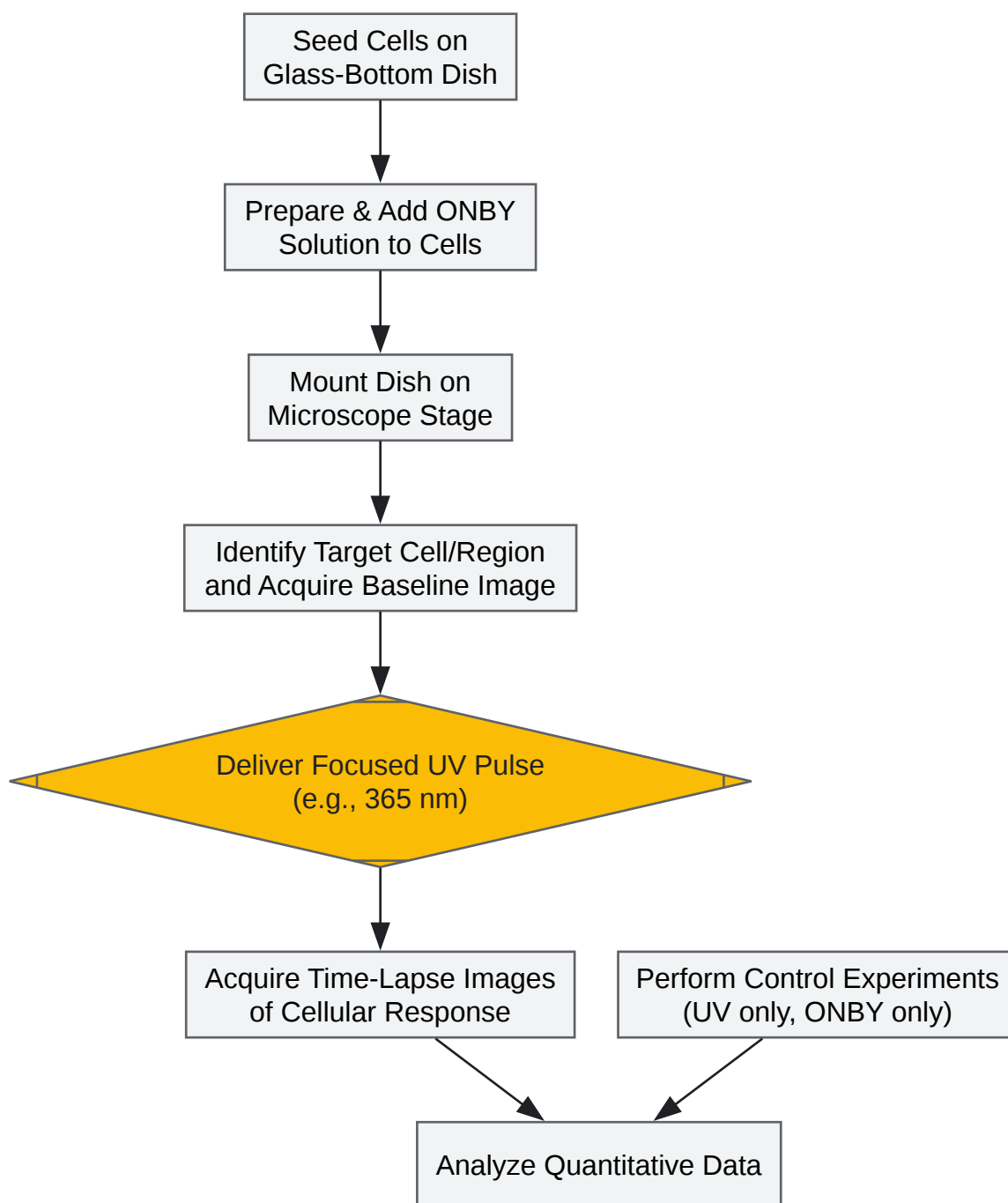
Materials and Equipment:

- Adherent cells cultured on glass-bottom imaging dishes
- Cell culture medium (e.g., DMEM) and HEPES-buffered saline for imaging
- **O-(2-Nitrobenzyl)-L-tyrosine hydrochloride (ONBY)**
- Inverted fluorescence microscope with a UV-capable light source (e.g., DG-4/5, laser)
- High numerical aperture (NA) objective (e.g., 40x or 60x oil-immersion)
- Digital camera (e.g., CCD, sCMOS)
- Software for controlling illumination and image acquisition

Procedure:

- Cell Preparation: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.
- Loading with Caged Compound:
 - Prepare a stock solution of ONBY in sterile, buffered saline.
 - Just before the experiment, replace the cell culture medium with imaging buffer containing the desired final concentration of ONBY. Concentrations may range from 50 μM to 500 μM , but should be optimized to minimize potential toxicity and maximize effect.[\[15\]](#)
 - Incubate the cells for a sufficient time to allow for equilibration (e.g., 15-30 minutes).
- Microscope Setup:
 - Place the imaging dish on the microscope stage.
 - Locate the target cell or region of interest using transmitted light or fluorescence (if co-staining).
 - Focus the objective on the plane of interest.

- Pre-Uncaging Imaging: Acquire baseline images to record the state of the cells before the UV stimulus.
- UV Uncaging:
 - Use the microscope's software to define a region of interest (ROI) for uncaging. This allows for highly localized release.
 - Deliver a controlled pulse of UV light (e.g., 365 nm) to the ROI. The required power and duration (from milliseconds to seconds) will depend on the light source, objective, and desired amount of released tyrosine. This step must be carefully calibrated.
- Post-Uncaging Monitoring: Immediately after the UV pulse, begin time-lapse imaging to capture the cellular response to the released L-tyrosine (e.g., changes in cell morphology, activation of a fluorescent biosensor, etc.).
- Controls and Analysis:
 - Perform a control experiment by exposing cells without the caged compound to the same UV dose to account for any UV-induced artifacts.
 - Analyze the acquired images to quantify the cellular response as a function of time and space from the uncaging event.



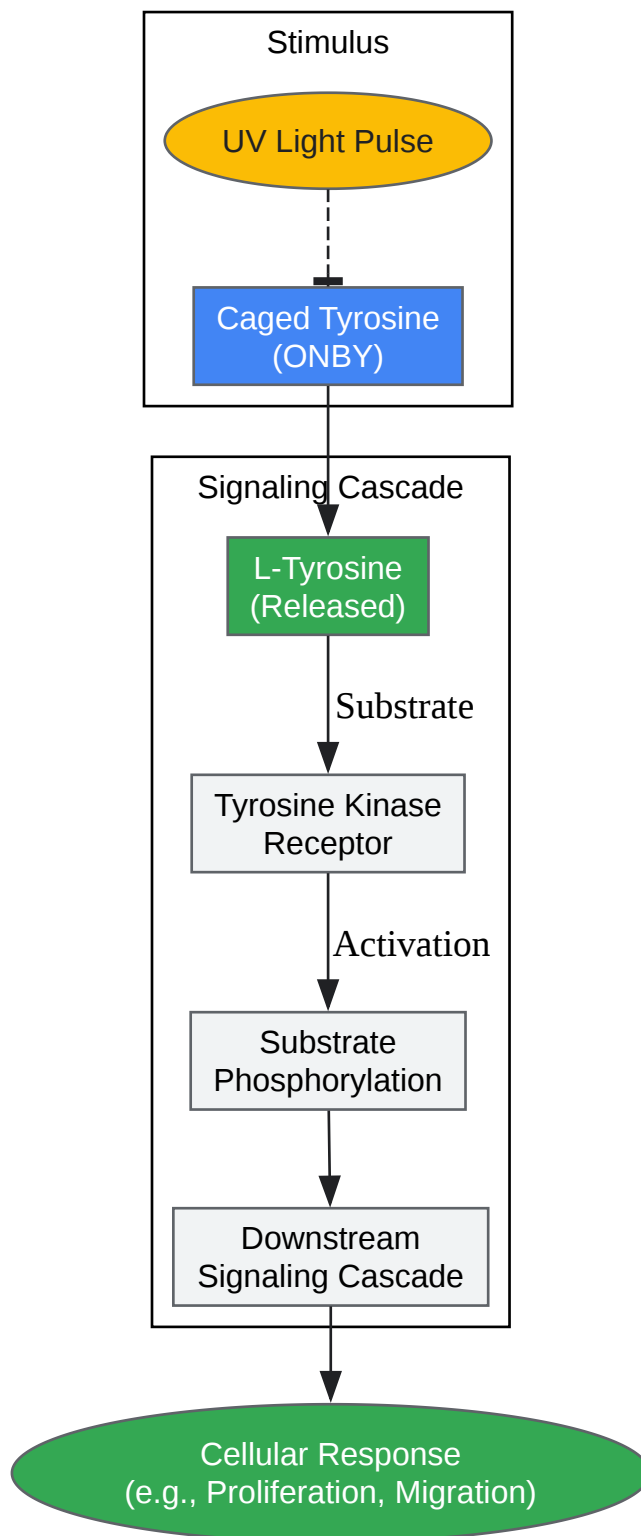
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Caption: Experimental workflow for in cellulo UV uncaging of L-tyrosine.

Application: Modulating Tyrosine Kinase Signaling

L-tyrosine is a fundamental substrate for tyrosine kinases, enzymes that play a central role in cellular signaling. By locally uncaging tyrosine, researchers can transiently increase its

availability and investigate the downstream consequences of tyrosine kinase activation with high precision.



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Caption: Example pathway modulated by photo-released L-tyrosine.

Troubleshooting and Considerations

- **Cytotoxicity:** Both high-intensity UV light and the o-nitrosobenzaldehyde byproduct can be toxic to cells.[9] Minimize UV exposure by using the lowest effective light dose. Always perform control experiments to assess the toxicity of the UV light and the caged compound in the dark.
- **Low Quantum Yield:** The uncaging efficiency of oNB groups is relatively low (0.1-1%).[7][8] This means a significant number of photons are required. This can be overcome with higher light intensity or longer exposure, but must be balanced against potential photodamage.[16]
- **pH Changes:** The uncaging reaction releases a proton for every molecule of tyrosine.[1] Ensure the experimental medium is strongly buffered (e.g., with at least 10 mM HEPES) to prevent significant local pH changes.
- **Solubility:** L-tyrosine itself has low solubility at neutral pH.[4][17] While ONBY is more soluble as a hydrochloride salt, prepare fresh solutions and check for precipitation, especially when making concentrated stocks.

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